Enhanced Mass Spectrometric Resolution: Clotrimazole-d10 vs. Clotrimazole-d5
A primary differentiator for Clotrimazole-d10 is its +10 Da mass shift, compared to the +5 Da shift of the commercially available alternative, Clotrimazole-d5 . In LC-MS/MS, a mass difference of at least 3 Da is a general guideline for small molecules, but a larger mass shift is advantageous for avoiding spectral overlap with the analyte's natural isotopic envelope (M+1, M+2). The +10 Da shift of Clotrimazole-d10 places its MRM transitions in a 'quieter' region of the mass spectrum, reducing the potential for 'cross-talk' between the internal standard and analyte channels. This is a crucial advantage for achieving the highest possible assay specificity and sensitivity, as demonstrated by the successful validation of methods requiring an LLOQ of 0.01563 ng/mL for Clotrimazole in human plasma [1][2].
| Evidence Dimension | Mass shift from unlabeled Clotrimazole |
|---|---|
| Target Compound Data | +10 Da |
| Comparator Or Baseline | Clotrimazole-d5 (+5 Da shift) |
| Quantified Difference | +5 Da larger mass shift |
| Conditions | Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) platform |
Why This Matters
The larger mass shift minimizes isotopic cross-contribution between analyte and IS channels, enabling more accurate and precise quantitation at low concentrations (e.g., pg/mL range) required for trace analysis in environmental or pharmacokinetic studies.
- [1] Zhou, R., Tang, F., Li, S., Xie, X., Peng, J., Xie, F., Mu, L., & Yu, P. (2015). A sensitive LC-ESI-MS/MS method for the determination of clotrimazole in human plasma. Analytical Methods, 7(16), 6672-6677. View Source
- [2] Peschka, M., Eubeler, J. P., & Knepper, T. P. (2007). Analysis, fate studies and monitoring of the antifungal agent clotrimazole in the aquatic environment. Analytical and Bioanalytical Chemistry, 389(3), 959-968. View Source
